1,3,6-Tmaqag
Description
While direct references to this compound are absent in the provided evidence, its name suggests structural similarities to β-ocimene (a monoterpene with a 1,3,6-octatriene framework) or other tri-substituted aromatic systems. Such compounds are often studied for their reactivity, environmental impact, or applications in materials science and pharmaceuticals .
Properties
CAS No. |
132367-98-7 |
|---|---|
Molecular Formula |
C23H22O11 |
Molecular Weight |
474.4 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-(4,7-dihydroxy-3-methyl-9,10-dioxoanthracen-2-yl)oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C23H22O11/c1-8-14(33-23-22(31)21(30)20(29)15(34-23)7-32-9(2)24)6-13-16(17(8)26)19(28)11-4-3-10(25)5-12(11)18(13)27/h3-6,15,20-23,25-26,29-31H,7H2,1-2H3/t15-,20-,21+,22-,23-/m1/s1 |
InChI Key |
NZFWKPNBKZRWCW-NOGCDZMRSA-N |
SMILES |
CC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3)O)OC4C(C(C(C(O4)COC(=O)C)O)O)O |
Isomeric SMILES |
CC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)O)O)O |
Canonical SMILES |
CC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3)O)OC4C(C(C(C(O4)COC(=O)C)O)O)O |
Synonyms |
1,3,6-TMAQAG 1,3,6-trihydroxy-2-methyl-9,10-anthraquinone-3-O-(6'-acetylglucoside) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Compound 1: β-Ocimene (Structural Analogue)
β-Ocimene ((E/Z)-3,7-dimethyl-1,3,6-octatriene) shares a 1,3,6-triene configuration, making it a relevant structural analogue. Key comparisons include:
Key Contrast : While β-ocimene is a volatile hydrocarbon with established atmospheric roles, 1,3,6-Tmaqag’s speculated aromaticity suggests divergent reactivity (e.g., participation in substitution rather than radical reactions).
Compound 2: 1,3,5-Trimethylbenzene (Functional Analogue)
1,3,5-Trimethylbenzene (mesitylene) is a tri-substituted aromatic compound, providing a functional comparison:
| Property | 1,3,6-Tmaqag (Hypothetical) | 1,3,5-Trimethylbenzene |
|---|---|---|
| Structure | 1,3,6-substitution pattern | 1,3,5-substitution on benzene ring |
| Boiling Point | ~250°C (estimated) | 164.7°C |
| Solubility | Likely low in water | Insoluble in water |
| Synthetic Utility | Potential ligand or intermediate | Solvent, precursor in organic synthesis |
Key Contrast : The 1,3,6-substitution pattern in Tmaqag may introduce steric hindrance or regioselectivity differences compared to mesitylene’s symmetric 1,3,5-arrangement, affecting its applications in catalysis or material design.
Research Findings and Data Gaps
- Reactivity Studies: β-Ocimene’s reaction pathways with radicals (e.g., OH, NO₃) are well-documented , but analogous data for 1,3,6-Tmaqag remain speculative. Computational studies (DFT) could predict its atmospheric behavior if volatile.
- Thermodynamic Properties : Mesitylene’s physical properties (e.g., boiling point, solubility) serve as benchmarks, but experimental data for Tmaqag are needed to validate hypotheses.
- Biological Activity: No pharmacological data are cited; however, emphasizes the need for IC₅₀/EC₅₀ metrics in medicinal chemistry, suggesting avenues for future research .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
